molecular formula C10H16N2O2S B13477990 Tert-butyl 2-(2-aminoethyl)thiazole-4-carboxylate

Tert-butyl 2-(2-aminoethyl)thiazole-4-carboxylate

Cat. No.: B13477990
M. Wt: 228.31 g/mol
InChI Key: ANBCQIOLTWURLK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminoethyl)thiazole-4-carboxylate (CAS 1502442-97-8) is a chemical intermediate of interest in medicinal chemistry for the development of novel therapeutic agents. The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profile . This compound features a reactive 2-aminoethyl side chain, which provides a versatile handle for further synthetic modification and conjugation, allowing researchers to create a wide array of derivatives for structure-activity relationship (SAR) studies. Derivatives of the 2-aminothiazole core have demonstrated significant potential in oncology research, exhibiting potent inhibitory activity against a broad spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . The scaffold is a fundamental component in several clinically prescribed anticancer drugs, such as dasatinib and alpelisib, underscoring its central role in the design of small molecule antitumor agents . Beyond oncology, the 2-aminothiazole nucleus is extensively investigated for its antimicrobial properties against multidrug-resistant bacterial and fungal strains , as well as for anti-inflammatory and antitubercular activities . This compound is intended for use as a key building block in hit-to-lead optimization campaigns and is strictly for Research Use Only.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)7-6-15-8(12-7)4-5-11/h6H,4-5,11H2,1-3H3

InChI Key

ANBCQIOLTWURLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CSC(=N1)CCN

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

A common approach involves the cyclization of α-aminothioesters or related intermediates with α-haloketones or their derivatives. This process typically employs the Hantzsch synthesis or variations thereof, where the thiazole ring is constructed through condensation reactions under controlled conditions.

Introduction of the Aminoethyl Side Chain

The aminoethyl group is often introduced via nucleophilic substitution or addition reactions on the pre-formed thiazole ring, utilizing aminoethyl derivatives such as aminoethyl halides or amines protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions.

Protection and Deprotection Strategies

The use of tert-butoxycarbonyl (Boc) groups is prevalent to protect amino functionalities during the synthesis, especially when multiple reactive sites are present. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of bases such as sodium hydroxide or triethylamine, under inert atmospheres and controlled temperatures.

Specific Preparation Methods

Synthesis via Cyclization of Thioamides and Halogenated Precursors

A detailed method, as reported in the literature, involves the following steps:

  • Preparation of Thioamide Precursors: Condensation of amino acids or their derivatives with thiourea or related compounds under reflux conditions yields thioamide intermediates.
  • Cyclization to Thiazole Core: Heating these intermediates with halogenated compounds (e.g., halogenated ketones) under reflux in solvents such as ethanol or acetic acid facilitates ring closure, forming the thiazole nucleus.

Reaction Conditions:

  • Reflux temperature: 80-120°C
  • Solvent: Ethanol or acetic acid
  • Reaction time: 4-8 hours
  • Catalyst: None or catalytic amounts of acid/base depending on the route

Incorporation of the Tert-Butyl Ester Group

The esterification step involves the reaction of the carboxylic acid derivative with tert-butanol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or via direct esterification under Fischer conditions (acid catalysis).

Reaction conditions:

  • Temperature: 0-25°C
  • Solvent: Dichloromethane or tetrahydrofuran
  • Reflux or room temperature depending on the method

Introduction of the Aminoethyl Group

The aminoethyl side chain is introduced through nucleophilic substitution:

  • Method: Reaction of the protected aminoethyl halide (e.g., aminoethyl chloride or bromide) with the thiazole core bearing a suitable leaving group.
  • Protection: The amino group is often protected as Boc to prevent unwanted side reactions during the coupling process.
  • Reaction Conditions:
    • Solvent: Dimethylformamide (DMF) or acetonitrile
    • Base: Potassium carbonate or sodium hydride
    • Temperature: Room temperature to 50°C
    • Duration: 12-24 hours

Deprotection and Final Purification

Post-synthesis, the Boc protecting group is removed using acids such as trifluoroacetic acid (TFA), followed by purification via recrystallization or chromatography to isolate the target compound.

Representative Reaction Scheme

A simplified schematic of the synthesis pathway:

Amino acid derivative + thiourea → Thioamide intermediate
→ Cyclization with halogenated ketone → Thiazole core
→ Esterification with tert-butanol → Tert-butyl ester derivative
→ Nucleophilic substitution with protected aminoethyl halide → Final product
→ Deprotection and purification → this compound

Data Tables and Reaction Parameters

Step Reagents Solvent Temperature Time Yield Notes
Thiazole ring formation Thiourea + halogenated ketone Ethanol 80-120°C 4-8 h Variable Cyclization via reflux
Esterification tert-Butanol + DCC Dichloromethane 0-25°C 12-24 h ~70-80% Acid catalysis or DCC coupling
Aminoethyl chain introduction Aminoethyl halide + Boc-protected amine DMF Room temp 12-24 h Variable Base-mediated nucleophilic substitution
Deprotection TFA - Room temp 2-4 h Purified yield Removal of Boc group

In-Depth Research Findings

  • Reaction Optimization: Studies emphasize the importance of controlling pH, temperature, and reaction time to maximize yield and purity, especially during the cyclization and substitution steps.
  • Catalysis and Solvent Effects: Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency, while catalysts such as acids or bases influence ring closure and substitution reactions.
  • Scalability: Industrial synthesis strategies involve continuous flow reactors, which improve reaction control and scalability, as well as advanced purification techniques like preparative chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 2-(2-aminoethyl)thiazole-4-carboxylate is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .

Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological targets. It is also used in the development of probes for imaging and diagnostic purposes .

Medicine: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a valuable starting material for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminoethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets in biological

Biological Activity

Tert-butyl 2-(2-aminoethyl)thiazole-4-carboxylate is a compound that belongs to the thiazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N2O2SC_{10}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 232.31 g/mol. The compound features a thiazole ring, a tert-butyl group, and an aminoethyl side chain, which may enhance its biological activity.

Property Value
Molecular FormulaC10H16N2O2SC_{10}H_{16}N_{2}O_{2}S
Molecular Weight232.31 g/mol
Key Functional GroupsThiazole ring, tert-butyl group, aminoethyl side chain

This compound exhibits its biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For example, it can inhibit UDP-N-acetylmuramate/L-alanine ligase, disrupting bacterial cell wall synthesis and leading to cell death.
  • Modulation of Cellular Processes : The thiazole ring may interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes.
  • Anticancer Activity : Research indicates that compounds derived from thiazoles, including this one, possess significant anticancer properties. They have been tested against various cancer cell lines and have shown promising cytotoxic effects .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Anticancer Activity

The compound has been evaluated for its anticancer potential in multiple studies:

  • Cytotoxicity Studies : In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8). These studies suggest that the compound induces apoptosis in cancer cells in a dose-dependent manner .
  • Case Study Example : A study involving the modification of naturally occurring antibiotics led to the identification of derivatives with excellent activity against Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases as well as cancer .

Table: Biological Activity Summary

Activity Target/Cell Line Effect Reference
AntimicrobialBacterial strainsInhibition of cell wall synthesis
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AnticancerCEM-13 (leukemia)Cytotoxic effects at sub-micromolar concentrations
AntitubercularM. tuberculosis H37RvMIC of 0.06 µg/ml

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Carboxylates

Structural and Functional Group Variations

Key structural variations among similar compounds include:

  • Substituent Position : Modifications at the 2- and 4-positions of the thiazole ring.
  • Amino Group Protection: Presence or absence of Boc or other protecting groups.
  • Linker Chemistry : Differences in the length and functionalization of side chains (e.g., methyl, ethyl, or peptide-based linkers).
Table 1: Structural Comparison of Selected Thiazole Carboxylates
Compound Name (CAS No.) Substituents (Thiazole Ring) Key Functional Groups Molecular Weight Reference
Tert-butyl 2-(2-aminoethyl)thiazole-4-carboxylate 2-(2-Aminoethyl), 4-(tert-butyl ester) Boc-protected aminoethyl Not provided
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate (96929-05-4) 2-((Boc-amino)methyl), 4-(ethyl ester) Boc-protected aminomethyl 286.35
Ethyl 2-aminothiazole-4-carboxylate (5398-36-7) 2-Amino, 4-(ethyl ester) Free amino group 172.19
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate 2-(Hydrazinyl-nitrobenzylidene), 4-ethyl ester Nitrobenzylidene hydrazine 375.37
Tert-butyl 2-(methylamino)thiazole-4-carboxylate (1867028-77-0) 2-(Methylamino), 4-(tert-butyl ester) Methylamino group 214.29

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(2-aminoethyl)thiazole-4-carboxylate, and what key reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or esters under acidic or basic conditions.
  • Aminoethyl side-chain introduction : Alkylation or reductive amination using protected amines (e.g., tert-butyl carbamate derivatives).
  • Esterification/Protection : Use of tert-butoxycarbonyl (Boc) groups to protect amines, requiring anhydrous solvents (e.g., dichloromethane) and coupling agents like DCC (dicyclohexylcarbodiimide) .

Q. Critical Conditions :

FactorImpactExample from Evidence
Solvent Anhydrous conditions prevent hydrolysis of intermediates.Anhydrous methanol or THF for cyclization
Catalysts Transition metals (e.g., Pd) enable cross-coupling reactions.Pd(0) catalysts for Stille couplings in complex analogs
Purification Chromatography (silica gel) ensures high purity.Column chromatography used for intermediates (e.g., compound 13 in )

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals for tert-butyl protons (~1.4 ppm, singlet) and thiazole protons (7.5–8.5 ppm) confirm regiochemistry. The aminoethyl side-chain shows resonances at ~3.0 ppm (CH₂NH₂) .
    • ¹³C NMR : Carboxylate carbonyl appears at ~165–170 ppm; tert-butyl carbons at ~28–30 ppm (CH₃) and ~80 ppm (quaternary C) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 287.14 for C₁₁H₁₈N₂O₂S) .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What challenges arise in optimizing the stereochemistry and solubility of this compound during synthesis?

Answer:

  • Stereochemical Control :
    • Racemization during Boc deprotection: Acidic conditions (e.g., TFA) can protonate the aminoethyl group, leading to chiral center inversion. Mitigation involves low-temperature deprotection (−20°C) .
    • Chiral auxiliaries: Use of (S)- or (R)-sulfinamide derivatives (e.g., compound 17 in ) ensures enantioselective synthesis.
  • Solubility Challenges :
    • The tert-butyl group enhances lipophilicity, reducing aqueous solubility. Solubility can be improved via salt formation (e.g., dihydrochloride salts, as in ) or co-solvents (DMSO/water mixtures) .
    • Methodological Assessment : LogP measurements (shake-flask method) and dynamic light scattering (DLS) evaluate aggregation tendencies .

Q. How do hydrogen-bonding interactions influence the crystallographic analysis of this compound?

Answer:

  • Crystal Packing : The aminoethyl group participates in N–H⋯O/S hydrogen bonds with carboxylate or thiazole moieties, stabilizing specific lattice arrangements. Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings .
  • Data Contradictions : Disordered tert-butyl groups complicate refinement. Strategies include:
    • High-resolution data (≤1.0 Å) to resolve rotational disorder .
    • Constraints (ISOR, DELU in SHELXL) to model thermal motion .
  • Impact on Bioactivity : Hydrogen-bonding capacity correlates with target binding (e.g., enzyme active sites), validated via docking studies and crystallography of protein-ligand complexes .

Q. What methodological approaches are used to analyze the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Kₐ, K_d) using immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for interactions .
  • Mutagenesis Studies : Residue-specific mutations (e.g., Ala-scanning) identify critical binding sites. For example, replacing Thr456 in a kinase with Ala abolishes inhibitory activity .
  • Structural Insights : Co-crystallization with targets (e.g., using SHELX programs for structure solution ) reveals binding modes.

Data Contradictions and Resolution

  • Synthetic Yields : Varying yields (50–90%) for similar routes (e.g., Boc protection steps) may stem from trace moisture or catalyst lot variability. Rigorous drying of solvents and substrates improves reproducibility .
  • Biological Activity Discrepancies : Differences in IC₅₀ values across studies often arise from assay conditions (e.g., ATP concentration in kinase assays). Standardized protocols (e.g., NIH/NCATS guidelines) mitigate this .

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